Peimisine HCl

Übersicht

Beschreibung

Peimisine HCl is a steroidal alkaloid . It is one of the alkaloids in Fritillariae ussuriensis Bulbus . It has been found to inhibit lung acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of Peimisine HCl and its derivatives has been studied . The effects of extraction time, temperature, pressure, and ethanol concentration were evaluated in order to develop an optimized Supercritical Fluid Extraction (SFE) method .Molecular Structure Analysis

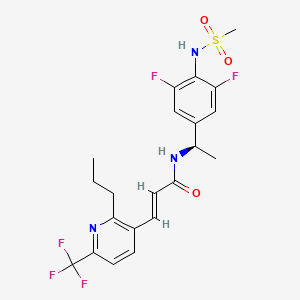

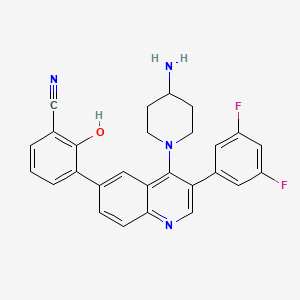

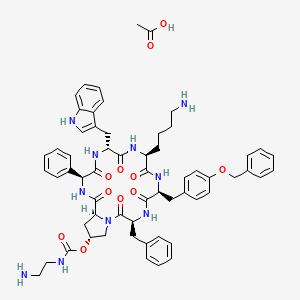

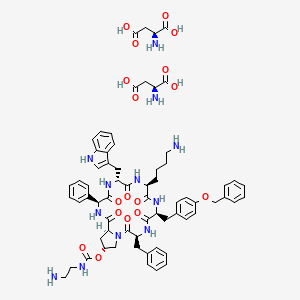

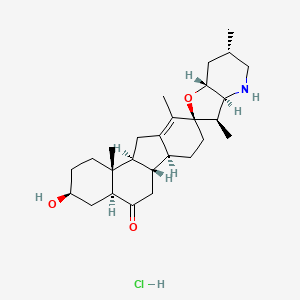

Peimisine HCl has the molecular formula C27H42ClNO3 . Its molecular weight is 464.1 g/mol . The IUPAC name for Peimisine HCl is (3 S ,3’ R ,3’ aS ,4 aS ,6’ S ,6 aR ,6 bS ,7’ aR ,9 R ,11 aS ,11 bR )-3-hydroxy-3’,6’,10,11 b -tetramethylspiro [1,2,3,4,4 a ,6,6 a ,6 b ,7,8,11,11 a -dodecahydrobenzo [a]fluorene-9,2’-3 a ,4,5,6,7,7 a -hexahydro-3 H -furo [3,2-b]pyridine]-5-one;hydrochloride .Physical And Chemical Properties Analysis

Peimisine HCl has a molecular weight of 464.1 g/mol . Its exact mass is 463.29 . The elemental analysis of Peimisine HCl is C, 69.88; H, 9.12; Cl, 7.64; N, 3.02; O, 10.34 .Wissenschaftliche Forschungsanwendungen

Anti-Acne Effects

Peimisine HCl has been found to exert anti-acne effects by regulating the NF-κB pathway . It inhibits the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . This suggests that Peimisine HCl could be incorporated into cosmetic and pharmaceutical formulations for acne treatment .

Anti-Inflammatory Effects

Peimisine HCl is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis . It suppresses the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK .

Amelioration of Colitis

Peimisine HCl has been found to ameliorate DSS-induced colitis by suppressing Jak–Stat activation and alleviating gut microbiota dysbiosis in mice . It reduces the disease activity index, prevents colonic shortening, and alleviates colon tissue damage . It also decreases the levels of MCP-1, IL-1β, IL-6, IFN-γ, TNF-α and affects macrophage polarization and Th17/Treg cell balance by downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3 .

Gut Microbiota Regulation

Peimisine HCl has been found to alleviate gut microbiota dysbiosis in a colitis mouse model . It significantly increases the abundances of beneficial microbes (e.g. Ruminococcaceae UCG-014 and Lachnospiraceae_NK4A136_group) and decreases the abundances of harmful microbes (e.g. Bacteroides and Escherichia) .

Wirkmechanismus

Biochemical Pathways

Peimisine impacts several biochemical pathways. It has been found to suppress the Jak-Stat signaling pathway , which plays a crucial role in immune response and cell growth . By inhibiting this pathway, Peimisine can reduce inflammation and potentially slow tumor growth . Additionally, Peimisine has been shown to affect the NF-κB inflammation pathway , which is involved in cellular responses to stimuli such as stress, cytokines, and infections .

Result of Action

Peimisine has been shown to have anti-tumor , anti-inflammatory , and antihypertensive activities . It can induce apoptosis, a process of programmed cell death, which is beneficial in the treatment of various diseases, including cancer . In addition, Peimisine has been used in cough and asthma research due to its expectorant and cough-relieving effects .

Action Environment

The action of Peimisine can be influenced by various environmental factors. For instance, the presence of other compounds or medications in the body can affect the absorption, distribution, metabolism, and excretion of Peimisine. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the action, efficacy, and stability of Peimisine .

Safety and Hazards

Zukünftige Richtungen

Research on Peimisine HCl and its derivatives is ongoing . The biosynthesis and biological regulation of Fritillaria isosteroidal alkaloids, including Peimisine HCl, are areas of active research . There is also interest in exploring potential tactics to increase the accumulation of Fritillaria isosteroidal alkaloids based on endophytic fungi .

Eigenschaften

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFGCQMQQGAEY-MCZYSGEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peimisine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)